1-Iodoethyl ethyl carbonate

Physicochemical Characterization Process Engineering Quality Control

1-Iodoethyl ethyl carbonate (CAS 80196-04-9, C5H9IO3, MW 244.03 g/mol) is a halogenated alkyl carbonate that serves as a versatile alkylating and acylating intermediate in pharmaceutical synthesis. The compound features an iodo group attached to the α-carbon of the ethyl carbonate moiety, conferring enhanced electrophilicity relative to its chloro- and bromo- counterparts.

Molecular Formula C5H9IO3
Molecular Weight 244.03 g/mol
CAS No. 80196-04-9
Cat. No. B1600620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodoethyl ethyl carbonate
CAS80196-04-9
Molecular FormulaC5H9IO3
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)I
InChIInChI=1S/C5H9IO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3
InChIKeyBDHXJIRTSWHBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodoethyl Ethyl Carbonate (CAS 80196-04-9): Critical Alkylating Intermediate for Prodrug Esterification and Halogen Exchange Synthesis


1-Iodoethyl ethyl carbonate (CAS 80196-04-9, C5H9IO3, MW 244.03 g/mol) is a halogenated alkyl carbonate that serves as a versatile alkylating and acylating intermediate in pharmaceutical synthesis. The compound features an iodo group attached to the α-carbon of the ethyl carbonate moiety, conferring enhanced electrophilicity relative to its chloro- and bromo- counterparts . Its primary utility lies in the introduction of the 1-(ethoxycarbonyloxy)ethyl protecting/prodrug group, a strategy employed in the synthesis of oral β-lactam antibiotics. The compound exhibits a density of 1.741 g/cm³ and a boiling point of 190.4°C at 760 mmHg, physical parameters that differentiate it significantly from its halogen-substituted analogs .

1-Iodoethyl Ethyl Carbonate (80196-04-9): Why Chloro and Bromo Analogs Cannot Be Directly Substituted in Nucleophilic Displacement and Prodrug Synthesis


Generic substitution among 1-haloethyl ethyl carbonates (Cl, Br, I) is not chemically feasible without significant process re-optimization. The iodo derivative possesses fundamentally different leaving-group kinetics in nucleophilic substitution reactions compared to its chloro analog, which directly impacts reaction rates, yield profiles, and byproduct formation . Furthermore, the chloro derivative (1-chloroethyl ethyl carbonate, CAS 50893-36-2) is predominantly employed as a protecting group reagent and intermediate for candesartan cilexetil, whereas the iodo derivative is structurally and functionally aligned with the 1-iodoethyl isopropyl carbonate scaffold utilized in cephalosporin proxetil prodrug synthesis [1]. The thermal stability and distillation parameters also differ markedly: the iodo compound boils at 190.4°C at atmospheric pressure, while the chloro analog boils at 159–161°C [2]. These divergent physicochemical and reactivity profiles preclude one-to-one substitution in validated synthetic protocols without comprehensive re-validation.

Quantitative Differentiation Evidence for 1-Iodoethyl Ethyl Carbonate (CAS 80196-04-9) vs. Closest Analogs


Physical Property Differentiation: Density Comparison of 1-Iodoethyl Ethyl Carbonate vs. Chloro and Bromo Analogs

1-Iodoethyl ethyl carbonate exhibits a significantly higher density than its chloro and bromo counterparts, a property critical for liquid-liquid extraction protocols, phase separation behavior, and solvent selection in downstream processing. The density of the iodo derivative is 1.741 g/cm³, compared to 1.136 g/cm³ for 1-chloroethyl ethyl carbonate and 1.465 g/cm³ for 1-bromoethyl ethyl carbonate [1]. This represents a 53.2% increase in density relative to the chloro analog and an 18.8% increase relative to the bromo analog. The elevated density arises from the higher atomic mass of iodine (126.9 Da) versus chlorine (35.5 Da) and bromine (79.9 Da), and directly influences mass transfer and separation unit operations.

Physicochemical Characterization Process Engineering Quality Control

Thermal Parameter Differentiation: Boiling Point Comparison of 1-Iodoethyl vs. 1-Chloroethyl Ethyl Carbonate for Distillation Process Design

The boiling point of 1-iodoethyl ethyl carbonate at atmospheric pressure (760 mmHg) is 190.4°C, compared to 159–161°C for 1-chloroethyl ethyl carbonate and 163.9°C for 1-bromoethyl ethyl carbonate [1]. This represents a ΔT of approximately +30°C relative to the chloro analog. This thermal differential has direct implications for purification strategy: the chloro derivative can be distilled at temperatures below 165°C, whereas the iodo derivative requires substantially higher thermal input and may be more susceptible to thermal decomposition during distillation. The extended temperature range also affects solvent recovery protocols, vacuum distillation parameter selection, and thermal stability assessment in manufacturing settings.

Thermal Properties Distillation Purification Process Safety

Synthetic Accessibility: Halogen Exchange Yield Comparison for 1-Iodoethyl Ethyl Carbonate via Finkelstein-Type Reaction

1-Iodoethyl ethyl carbonate can be synthesized via nucleophilic halogen exchange from the corresponding 1-chloroethyl ethyl carbonate using sodium iodide in acetonitrile. Under optimized conditions (NaI, CH3CN, 60°C, 1.5 hours), the reaction proceeds to afford the iodo derivative in 64% isolated yield . An alternative protocol using similar conditions has been reported to yield 51% . This halogen exchange approach provides a practical synthetic route that leverages the chloro derivative as a readily available precursor. By comparison, the chloro analog itself is typically synthesized from diethyl carbonate and acetyl chloride-derived intermediates in approximately 60% yield .

Halogen Exchange Synthetic Methodology Process Yield Finkelstein Reaction

Structural and Functional Class Alignment: 1-Iodoethyl Ethyl Carbonate as a Scaffold Analog to the 1-Iodoethyl Isopropyl Carbonate Prodrug Moiety

1-Iodoethyl ethyl carbonate shares the critical 1-iodoethyl carbonate structural motif with 1-iodoethyl isopropyl carbonate (CAS 84089-73-6), a well-established reagent for introducing the proxetil prodrug moiety in third-generation oral cephalosporins such as cefpodoxime proxetil [1]. The key structural difference lies in the alkoxy substituent: ethyl (-OCH2CH3) versus isopropyl (-OCH(CH3)2). The 1-iodoethyl isopropyl carbonate reagent reacts with cephem carboxylic acids to form the (1-isopropoxycarbonyloxy)ethyl ester, which enhances gastrointestinal absorption . While direct quantitative esterification yield comparisons between the ethyl and isopropyl variants in specific drug substance syntheses are not available in the retrieved literature, the shared 1-iodoethyl carbonate electrophilic center indicates that 1-iodoethyl ethyl carbonate may serve as a scaffold analog for exploratory prodrug esterification where an ethyl carbonate-protected prodrug is desired rather than the isopropyl carbonate-protected form.

Prodrug Design Cephalosporin Synthesis Structure-Activity Relationship Oral Bioavailability

Patent-Documented Synthetic Utility: 1-Iodoethyl Ethyl Carbonate as a Characterized Intermediate in Pharmaceutical Process Development

1-Iodoethyl ethyl carbonate is specifically cited and characterized as a chemical intermediate in WO2009/118580 A2, assigned to Anchen Laboratories, Inc., appearing on pages 15–16 of the patent specification [1]. This patent documentation provides validated synthetic protocols and characterization data for the compound in the context of pharmaceutical intermediate preparation. By contrast, the chloro analog (1-chloroethyl ethyl carbonate) is cited in patent and commercial literature as an intermediate for candesartan cilexetil (an angiotensin II receptor antagonist) and cefotiam hexetil, while the bromo analog appears in EP 0108547 A3 as an esterification agent for penicillins [2][3].

Patent Literature Pharmaceutical Intermediates Process Chemistry Regulatory Documentation

Validated Research and Industrial Applications for 1-Iodoethyl Ethyl Carbonate (CAS 80196-04-9) Based on Quantitative Differentiation Evidence


Synthesis of Pharmaceutical Intermediates Requiring the 1-(Ethoxycarbonyloxy)ethyl Protecting/Prodrug Group

1-Iodoethyl ethyl carbonate serves as an alkylating agent for introducing the 1-(ethoxycarbonyloxy)ethyl moiety onto nucleophilic substrates, including carboxylic acids. This application is supported by its structural class alignment with 1-iodoethyl isopropyl carbonate, which is the established reagent for forming the proxetil prodrug ester in oral cephalosporins . The 64% yield demonstrated in the halogen exchange synthesis from 1-chloroethyl ethyl carbonate confirms the compound's synthetic accessibility for use as a building block . Procurement teams developing synthetic routes requiring ethyl carbonate-protected prodrugs—as opposed to isopropyl carbonate-protected variants—should consider this specific halogenated carbonate rather than defaulting to the chloro or bromo analogs, as the iodo leaving group provides enhanced electrophilicity for esterification under mild conditions.

Halogen Exchange Method Development and Optimization Studies in Process Chemistry

The documented synthesis of 1-iodoethyl ethyl carbonate via Finkelstein-type halogen exchange (NaI, CH3CN, 60°C, 1.5 h) from the corresponding 1-chloroethyl ethyl carbonate provides a quantitative benchmark for process development . The 64% isolated yield under these conditions establishes a baseline that can be used to evaluate alternative reaction parameters, including solvent selection, phase-transfer catalysis, iodide source, temperature, and reaction time. This application scenario is particularly relevant for process chemistry groups evaluating in-house preparation versus commercial procurement of the iodo derivative. The density differential (1.741 g/cm³ vs. 1.136 g/cm³ for the chloro analog) and boiling point differential (190.4°C vs. 160°C) directly inform work-up and purification strategy selection [1].

Reference Standard for Analytical Method Development and Quality Control of Halogenated Alkyl Carbonates

The distinct physicochemical profile of 1-iodoethyl ethyl carbonate—including density (1.741 g/cm³), boiling point (190.4°C at 760 mmHg), and molecular weight (244.03 g/mol)—establishes it as a reference compound for analytical method development in the halogenated alkyl carbonate series . These parameters differ substantially from the chloro analog (density 1.136 g/cm³, boiling point 159–161°C, MW 152.57) and the bromo analog (density 1.465 g/cm³, boiling point 163.9°C, MW 197.03), enabling chromatographic resolution (GC, HPLC) and unambiguous identification [1]. Quality control laboratories handling mixtures of halogenated carbonates or verifying incoming material identity can leverage these differentiated physical constants for method validation. The patent characterization in WO2009/118580 A2 further supports its use as a documented reference material [2].

Exploratory Medicinal Chemistry for Oral Prodrug Design Featuring Ethyl Carbonate Protecting Groups

The structural homology between 1-iodoethyl ethyl carbonate and the clinically validated 1-iodoethyl isopropyl carbonate prodrug reagent provides a scientific rationale for exploratory medicinal chemistry applications . While the isopropyl carbonate variant yields the proxetil ester in approved oral cephalosporins, the ethyl carbonate variant may offer differential physicochemical properties—including altered lipophilicity, metabolic stability, or solubility—that could be advantageous for specific drug candidates. Medicinal chemistry teams seeking to systematically explore the structure-property relationships of carbonate-protected prodrug esters can employ 1-iodoethyl ethyl carbonate as a tool compound to generate ethyl carbonate ester prodrugs for comparative pharmacokinetic evaluation against the isopropyl carbonate-protected analogs. The compound's 64% synthetic yield from the chloro precursor supports laboratory-scale preparation for SAR studies .

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